molecular formula C14H15ClN4 B12219764 2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine

2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine

Cat. No.: B12219764
M. Wt: 274.75 g/mol
InChI Key: DZZXQZAOTPFMKP-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a chloro group and a phenylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 1-phenylpiperazine under suitable conditions. One common method includes:

    Reactants: 2-chloropyrazine and 1-phenylpiperazine.

    Solvent: Anhydrous ethanol or another suitable solvent.

    Catalyst: Often, a base such as potassium carbonate is used.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can also undergo coupling reactions with various reagents to form more complex structures.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution reactions can yield a variety of substituted pyrazines, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3-(4-phenylpiperazin-1-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro group allows for versatile chemical modifications, making it a valuable scaffold in drug design and development.

Properties

Molecular Formula

C14H15ClN4

Molecular Weight

274.75 g/mol

IUPAC Name

2-chloro-3-(4-phenylpiperazin-1-yl)pyrazine

InChI

InChI=1S/C14H15ClN4/c15-13-14(17-7-6-16-13)19-10-8-18(9-11-19)12-4-2-1-3-5-12/h1-7H,8-11H2

InChI Key

DZZXQZAOTPFMKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3Cl

Origin of Product

United States

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